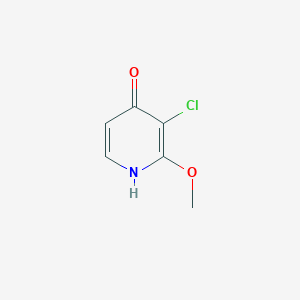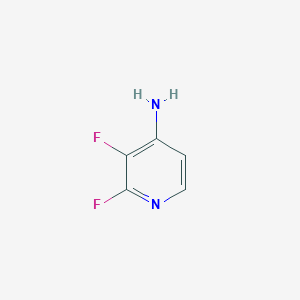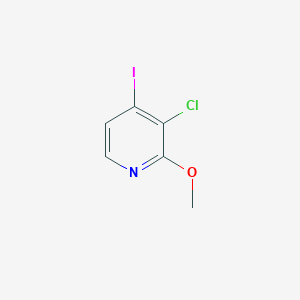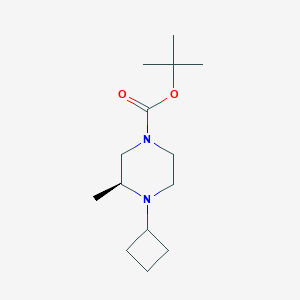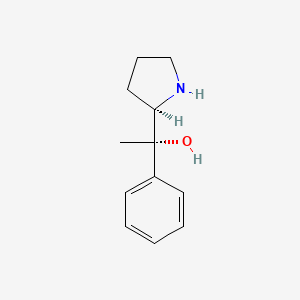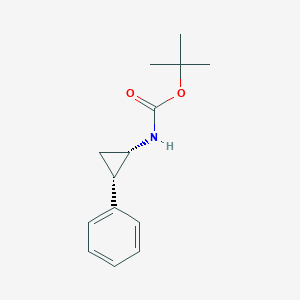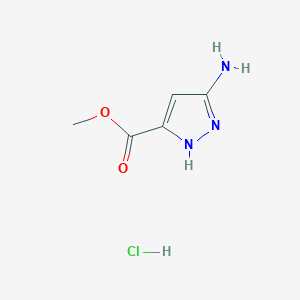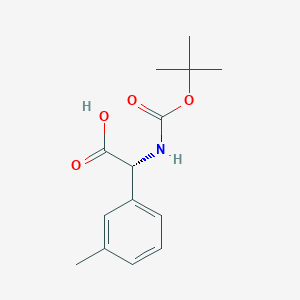![molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2](/img/structure/B3092490.png)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound . It has been the subject of research due to its potential anti-tumor activity . This compound and its derivatives have been designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one involves the condensation of piperidin-4-one and its derivatives with arylamines . An alternative method involves the synthesis of 2-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from 2-iodoaniline and N-ethoxycarbonylpiperidin-4-one with the aid of the Heck reaction .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is complex, and it is a member of beta-carbolines .Chemical Reactions Analysis
The chemical reactions involving 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one are primarily related to its synthesis. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .Applications De Recherche Scientifique
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .
Inhibitors of CDK4
The compound has been used as a reactant for the preparation of inhibitors of Cyclin-Dependent Kinase 4 (CDK4) . CDK4 is a key player in cell cycle regulation and its inhibition can lead to the halt of cell proliferation, making it a target for cancer therapeutics .
EGFR and Aurora A Kinase Inhibitors
It has been used as a reactant for the preparation of aminofuranopyrimidines as Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase inhibitors . Both EGFR and Aurora A kinase are involved in cell proliferation and are targets for cancer treatment .
HDAC6 Inhibitors
The compound has been used as a reactant for the preparation of neuroprotective Histone Deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique member of the histone deacetylase family and plays a major role in neurodegenerative diseases .
Synthesis of Eudistomin U
It has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization . Eudistomin U is a natural product with potential anti-cancer properties .
Molecular Docking Studies
The compound has been used in molecular docking studies to reveal the binding orientations of synthesized compounds in the active site of c-Met . This can provide valuable insights into the design of new drugs .
Molecular Dynamics Simulations
It has been used in molecular dynamics simulations to evaluate the binding stabilities between the synthesized compounds and their receptors . This can help in understanding the interactions at the molecular level and aid in the design of more effective drugs .
Design and Synthesis of Biological Activities
The compound has been used in the design and synthesis of biological activities . This involves the creation of new compounds with specific biological effects, which can lead to the development of new drugs .
Orientations Futures
The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one could involve further exploration of its anti-tumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Mécanisme D'action
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . The introduction of sulfonyl, alkyl, or aralkyl groups to the compound increases its antiproliferative activity .
Biochemical Pathways
It’s known that the compound acts directly on dna or interferes with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it is effectively absorbed and distributed in the body to reach its target cells .
Result of Action
The result of the compound’s action is the inhibition of proliferation and cytolytic activity of cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBMTFQWORFEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


